molecular formula C14H9N5O2S B4729253 2-AMINO-5-CYANO-6-[(4-NITROBENZYL)SULFANYL]-3-PYRIDYL CYANIDE

2-AMINO-5-CYANO-6-[(4-NITROBENZYL)SULFANYL]-3-PYRIDYL CYANIDE

Cat. No.: B4729253
M. Wt: 311.32 g/mol
InChI Key: MJQQIHBGLVTRSH-UHFFFAOYSA-N
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Description

2-Amino-5-cyano-6-[(4-nitrobenzyl)sulfanyl]-3-pyridyl cyanide is a complex organic compound that belongs to the class of cyanoacetamides. These compounds are known for their diverse biological activities and are extensively used in the synthesis of various heterocyclic compounds. The presence of multiple functional groups, including amino, cyano, and nitrobenzyl, makes this compound highly reactive and versatile in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-cyano-6-[(4-nitrobenzyl)sulfanyl]-3-pyridyl cyanide can be achieved through several methods. One common approach involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight . The solvent-free reaction of aryl amines with ethyl cyanoacetate at 150°C is also widely used .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-cyano-6-[(4-nitrobenzyl)sulfanyl]-3-pyridyl cyanide undergoes various types of chemical reactions, including:

    Oxidation: The nitrobenzyl group can be oxidized to form corresponding nitro compounds.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reducing agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Nucleophiles: Such as amines and thiols for substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyridines, amines, and nitriles, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-amino-5-cyano-6-[(4-nitrobenzyl)sulfanyl]-3-pyridyl cyanide involves its interaction with various molecular targets and pathways. The compound’s multiple functional groups allow it to participate in a range of biochemical reactions, potentially affecting enzyme activity, protein function, and cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

2-Amino-5-cyano-6-[(4-nitrobenzyl)sulfanyl]-3-pyridyl cyanide is unique due to its combination of functional groups, which confer distinct reactivity and biological activity. The presence of the nitrobenzyl group, in particular, distinguishes it from other cyanoacetamide derivatives and contributes to its unique chemical and biological properties.

Properties

IUPAC Name

2-amino-6-[(4-nitrophenyl)methylsulfanyl]pyridine-3,5-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N5O2S/c15-6-10-5-11(7-16)14(18-13(10)17)22-8-9-1-3-12(4-2-9)19(20)21/h1-5H,8H2,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJQQIHBGLVTRSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=C(C=C(C(=N2)N)C#N)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-AMINO-5-CYANO-6-[(4-NITROBENZYL)SULFANYL]-3-PYRIDYL CYANIDE
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